![molecular formula C9H7BrClN3O B1467115 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247736-31-7](/img/structure/B1467115.png)
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound “[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a bromo-chloro phenyl group and a methanol group attached to the triazole ring.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with the 1,2,3-triazole moiety are synthesized through various methods, including click chemistry, and are characterized for their structural properties. For instance, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol have been established, demonstrating the compound's molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009). This highlights the structural diversity and potential for further functionalization of triazole derivatives.
Catalytic Applications
Triazole derivatives are also recognized for their catalytic applications. A study introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand forming a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently, showcasing the compound's potential as a highly active catalyst for organic transformations (Ozcubukcu et al., 2009).
Antimicrobial Activity
The antibacterial activities of triazole derivatives are of significant interest. A study on heterocyclic systems containing bridged nitrogen atoms synthesized derivatives demonstrating evaluated antibacterial activities, underscoring the potential for triazole compounds in developing new antimicrobial agents (Hui et al., 2000).
Corrosion Inhibition
Triazole derivatives have found applications as corrosion inhibitors for metals in acidic media. Research on (1-benzyl-1H-1,2,3-triazole-4-yl)methanol and related compounds revealed their effectiveness in protecting mild steel from corrosion, indicating their utility in industrial applications (Ma et al., 2017).
Material Science
In material science, the synthesis and dielectric properties of coordination compounds with triazole derivatives as ligands have been explored, showing potential for the development of materials with specific electronic properties (Yang, 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also influence a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it is likely that the compound has diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXUNMIBNAUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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